molecular formula C9H20ClNO B13089157 5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride

5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride

Cat. No.: B13089157
M. Wt: 193.71 g/mol
InChI Key: IHFILZITSPIXMF-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride is a chemical compound with a unique structure that includes an aminomethyl group attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride typically involves the reaction of 3,3-dimethylcyclohexanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclohexanol derivatives.

Scientific Research Applications

5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: A compound with similar aminomethyl functionality but different ring structure.

    3-(Aminomethyl)phenylboronic acid hydrochloride: Another compound with an aminomethyl group, used in different applications.

Uniqueness

5-(Aminomethyl)-3,3-dimethylcyclohexanol hydrochloride is unique due to its specific cyclohexanol ring structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

5-(aminomethyl)-3,3-dimethylcyclohexan-1-ol;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c1-9(2)4-7(6-10)3-8(11)5-9;/h7-8,11H,3-6,10H2,1-2H3;1H

InChI Key

IHFILZITSPIXMF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(C1)O)CN)C.Cl

Origin of Product

United States

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